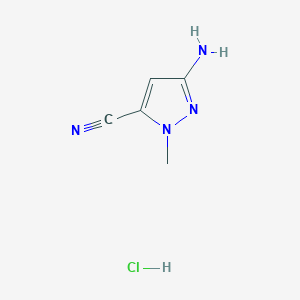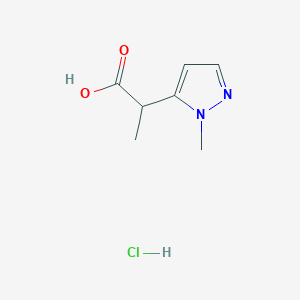![molecular formula C25H30Cl2N2O2 B2725751 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1185478-22-1](/img/structure/B2725751.png)
1-([1,1'-Biphenyl]-4-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-([1,1'-Biphenyl]-4-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound that belongs to the class of biaryl ether derivatives. It is characterized by its biphenyl structure connected through an ether linkage to a substituted piperazine ring. This compound has garnered attention due to its potential therapeutic applications and its role as a pharmacological agent in scientific research.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride typically involves several key steps:
Formation of the Biphenyl Ether: : The initial step involves the coupling of 4-bromobiphenyl with an appropriate hydroxylated compound under conditions of nucleophilic substitution, often employing a palladium catalyst.
Piperazine Functionalization: : The resultant biphenyl ether is then reacted with a 4-phenylpiperazine derivative in the presence of a base such as potassium carbonate, facilitating the formation of the desired propanol structure.
Hydrochloride Formation: : The final product is often converted to its dihydrochloride salt form by treatment with hydrochloric acid, which enhances its stability and solubility for pharmaceutical applications.
Industrial Production Methods:
On an industrial scale, the production of this compound follows similar synthetic routes but on a larger scale, emphasizing optimized reaction conditions for yield, purity, and cost-effectiveness. Typically, continuous flow reactors and automated systems are employed to maintain consistency and efficiency.
化学反応の分析
Types of Reactions:
Oxidation: : Under oxidative conditions, the hydroxyl group in the propanol moiety may be converted to a ketone, affecting its pharmacokinetic properties.
Reduction: : Reductive environments might target the biphenyl rings or the piperazine nitrogen, altering the compound's bioactivity.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions on the biphenyl and piperazine rings, facilitating structural modifications for derivative synthesis.
Common Reagents and Conditions:
Oxidation: : Agents like PCC (Pyridinium chlorochromate) or Swern oxidation.
Reduction: : LiAlH4 (Lithium aluminium hydride) for strong reductions; catalytic hydrogenation for milder conditions.
Substitution: : Halogenating agents such as NBS (N-Bromosuccinimide) for electrophilic substitutions; nucleophiles like sodium methoxide for nucleophilic substitutions.
Major Products:
The major products from these reactions include various ketone, alcohol, and substituted derivatives that are evaluated for enhanced pharmacological properties.
科学的研究の応用
Chemistry:
Used as a ligand in complexation reactions and as a precursor for synthesizing more complex molecules.
Biology:
Explored for its potential interactions with biological receptors and enzymes, aiding in the study of biochemical pathways.
Medicine:
Investigated for its potential therapeutic benefits in treating neurological disorders, given its ability to cross the blood-brain barrier and interact with central nervous system receptors.
Industry:
Utilized in the development of new pharmaceuticals and as a tool compound in drug discovery efforts.
作用機序
1-([1,1'-Biphenyl]-4-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride exerts its effects primarily through interaction with specific neurotransmitter receptors in the brain, including serotonin and dopamine receptors. By binding to these receptors, it modulates neurotransmission pathways, potentially altering mood, cognition, and perception. Its precise mechanism may involve agonistic or antagonistic activity, depending on the receptor subtype and the context of its use.
類似化合物との比較
1-([1,1'-Biphenyl]-4-yloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol: : Differing by a methyl group on the piperazine ring.
1-([1,1'-Biphenyl]-4-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol: : Featuring an ethyl group substitution.
1-(2,4-Dichlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol: : Incorporating a dichlorophenoxy moiety in place of the biphenyl.
Uniqueness:
The unique structural features of 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride, such as its specific biphenyl and piperazine substitutions, grant it distinct pharmacological properties. These include a favorable binding affinity for certain neurotransmitter receptors and a distinctive metabolic profile, making it a valuable compound for both research and potential therapeutic applications.
特性
IUPAC Name |
1-(4-phenylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2.2ClH/c28-24(19-26-15-17-27(18-16-26)23-9-5-2-6-10-23)20-29-25-13-11-22(12-14-25)21-7-3-1-4-8-21;;/h1-14,24,28H,15-20H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWXCLUKPBDDHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O)C4=CC=CC=C4.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(4-fluorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate](/img/structure/B2725668.png)
![2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2725671.png)



![5-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2725677.png)
![5-chloro-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-2-carboxamide;hydrochloride](/img/structure/B2725678.png)




![3,4-difluoro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2725685.png)


